molecular formula C15H26N2 B12020436 1-(1-Adamantylmethyl)piperazine CAS No. 29869-09-8

1-(1-Adamantylmethyl)piperazine

Cat. No.: B12020436
CAS No.: 29869-09-8
M. Wt: 234.38 g/mol
InChI Key: KSLFCNYWGLDEGU-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethyl)piperazine is an organic compound with the molecular formula C15H26N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an adamantylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-adamantylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation or crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Adamantylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific adamantylmethyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

29869-09-8

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-(1-adamantylmethyl)piperazine

InChI

InChI=1S/C15H26N2/c1-3-17(4-2-16-1)11-15-8-12-5-13(9-15)7-14(6-12)10-15/h12-14,16H,1-11H2

InChI Key

KSLFCNYWGLDEGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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